8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core with a benzodioxole carbonyl group at position 8 and a 2-phenoxyethyl substituent at position 2. Such structural features are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes like HIF prolyl hydroxylases .
Properties
IUPAC Name |
8-(1,3-benzodioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c27-20(16-6-7-18-19(14-16)32-15-31-18)25-10-8-23(9-11-25)21(28)26(22(29)24-23)12-13-30-17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSZBJVQNRAHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with notable structural features that suggest potential biological activity. This article aims to explore its biological properties, including cytotoxicity, mechanism of action, and therapeutic potential.
- Molecular Formula : C23H23N3O6
- Molecular Weight : 437.4 g/mol
- CAS Number : 1021032-36-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential antitumor effects. Similar compounds have demonstrated various mechanisms of action, including apoptosis induction and cell cycle disruption.
Cytotoxicity Studies
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, spirogermanium, a related compound, has shown dose-dependent cytotoxicity across different human cell lines, highlighting a consistent pattern of increased lethality with higher concentrations and extended exposure times .
In vitro studies on related compounds have demonstrated:
- Cell Line Sensitivity : Cells in logarithmic growth phases are more susceptible to treatment than quiescent cells.
- Mechanism of Action : These compounds often induce cell membrane damage and inhibit protein synthesis, leading to cell death .
The proposed mechanisms for the biological activity of 8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include:
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Autophagy Modulation : Some derivatives influence autophagic processes that can either promote or inhibit tumor growth depending on the context .
- Targeting Lysosomes : Compounds targeting lysosomal pathways have been explored for their ability to enhance drug delivery and efficacy in cancer treatments .
Case Studies and Research Findings
Recent studies focusing on derivatives of benzo[d][1,3]dioxole have provided insights into their anticancer properties:
Comparison with Similar Compounds
Research Findings and Implications
- Safety and Selectivity : Compounds with bulky substituents (e.g., 4-fluorophenylmethyl ) show reduced off-target effects in preclinical models, suggesting similar benefits for the target compound .
- Knowledge Gaps: Limited pharmacological data exist for the target compound. Further studies should evaluate its affinity for 5-HT2A receptors or HIF prolyl hydroxylases, leveraging structural similarities to MDL 100,907 and compounds .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for synthesizing this spirocyclic compound, and what challenges are associated with its multi-step preparation?
- Methodological Answer : Synthesis typically involves sequential reactions:
- Step 1 : Formation of the spirocyclic core via cyclization of tetrahydropyran or piperidine derivatives with carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 2-phenoxyethyl group via alkylation or nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .
- Step 3 : Benzodioxole-5-carbonyl attachment using coupling reagents like EDC/HOBt or catalytic Pd-mediated cross-coupling .
- Key Challenges : Low yields in spirocycle formation (~30–40%) due to steric hindrance and side reactions; purification requires HPLC or column chromatography .
Q. Which spectroscopic and computational techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., spirocyclic CH₂ at δ 3.5–4.0 ppm) and carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 481.18) .
- X-ray Crystallography : Resolves spirocyclic geometry and dihedral angles between aromatic moieties .
- Computational Modeling : DFT calculations validate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in spirocycle formation?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) to direct regioselectivity .
Q. How do structural modifications (e.g., substituents on benzodioxole or phenoxyethyl groups) influence bioactivity?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups (e.g., -F, -NO₂) on benzodioxole enhance enzyme inhibition (e.g., IC₅₀ reduced by 50% with 3,5-difluoro substitution) .
- Phenoxyethyl Chain Length : Longer chains (e.g., -OCH₂CH₂C₆H₅) improve membrane permeability but reduce solubility .
- Data Analysis : Compare logP values (e.g., from HPLC) with activity metrics to establish lipophilicity-activity relationships .
Q. How can contradictory data on metabolic stability between in vitro and in vivo studies be resolved?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Use microsomal assays (human liver microsomes) with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
- Isotope Tracing : Label the benzodioxole carbonyl with ¹³C to track metabolite formation via LC-MS .
- Species-Specific Differences : Compare rodent vs. human hepatocyte data to adjust dosing regimens .
Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
